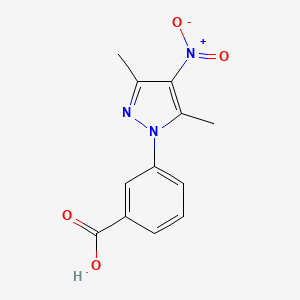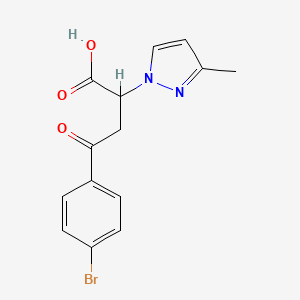![molecular formula C15H13F3N2O2 B4390458 2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide](/img/structure/B4390458.png)
2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of quinoxaline 1,4-dioxides, including those with trifluoromethyl groups, involves nucleophilic substitution of halogens and careful manipulation of molecular structures to achieve desired properties. For instance, the synthesis of 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides demonstrates higher cytotoxicity and hypoxia selectivity against certain cell lines, indicating the potential for anticancer applications (Buravchenko et al., 2020).
Molecular Structure Analysis
X-ray diffraction data provide insights into the molecular structure of related compounds, such as the synthesis of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. This compound crystallizes in a monoclinic system, revealing intricate details about its crystallographic characterization (Quintana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of quinoxaline derivatives is influenced by their molecular structure. For example, derivatives with certain substitutions demonstrate significant antiproliferative potency against various cell lines, highlighting the importance of structural modifications in enhancing biological activity (Marín et al., 2008).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, including solubility and stability, are crucial for their potential applications. Compounds with trifluoromethyl groups often exhibit good aqueous solubility and biological activity, making them promising candidates for drug development (Takano et al., 2006).
Chemical Properties Analysis
The chemical properties of these compounds, such as their ability to undergo specific reactions, are essential for their application in medicinal chemistry and other fields. For instance, the concise synthesis of trifluoromethyl-containing tetrahydroquinolines demonstrates the versatility of these compounds in generating valuable chemotypes for medicinal applications (Johnson et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide are currently unknown
Mode of Action
Compounds with trifluoromethyl groups have been found to exhibit various pharmacological activities . They can interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
Trifluoromethyl-containing compounds have been known to affect various biochemical pathways, leading to numerous pharmacological activities .
Propiedades
IUPAC Name |
4-oxido-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)11-5-3-4-10(8-11)14-9-19(21)12-6-1-2-7-13(12)20(14)22/h3-5,8-9H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCJMKITZWQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC(=CC=C3)C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide](/img/structure/B4390379.png)
![3,4-diethoxy-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4390382.png)
![N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4390390.png)
![N-[3-(acetylamino)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390393.png)
![2-[1-propionyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4390396.png)
![2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4390403.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390416.png)
![methyl 2-{[(benzylamino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4390424.png)

![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4390444.png)
![2-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4390465.png)

![4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4390481.png)